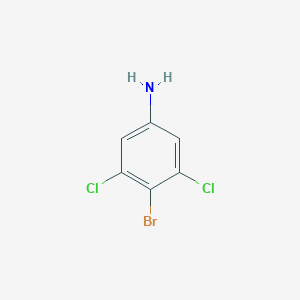

4-Bromo-3,5-dichloroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,5-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPGULWHAXFEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-29-0 | |

| Record name | 4-Bromo-3,5-dichlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 4-Bromo-3,5-dichloroaniline

This guide provides a comprehensive overview of the physical and spectroscopic properties of 4-Bromo-3,5-dichloroaniline (CAS No. 1940-29-0). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes known data with expert analysis of expected chemical behaviors, offering a robust framework for utilizing this compound in a research and development setting.

Section 1: Introduction and Strategic Importance

This compound is a polyhalogenated aromatic amine. Its structure is characterized by an aniline core substituted with one bromine and two chlorine atoms. Such compounds are of significant interest in medicinal chemistry and agrochemical synthesis.[1][2] The strategic placement of multiple halogen atoms provides a powerful tool for modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Halogen atoms, particularly chlorine and bromine, can participate in halogen bonding, a directional non-covalent interaction that is increasingly being leveraged in rational drug design to enhance ligand-receptor interactions.[3] Consequently, this compound serves as a valuable and versatile building block for the synthesis of complex bioactive molecules.

Section 2: Physicochemical and Spectroscopic Properties

A critical aspect of laboratory science is understanding the physical properties of a reagent before its use. While extensive experimental data for this compound is not widely published, we can consolidate its known identifiers and provide expert predictions for its key physical and spectroscopic characteristics based on established chemical principles and data from analogous structures.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1940-29-0 | [4] |

| Molecular Formula | C₆H₄BrCl₂N | [4] |

| Molecular Weight | 240.91 g/mol | [4] |

Table 2: Physical Properties of this compound

| Property | Expected or Reported Value | Scientific Rationale / Notes |

| Appearance | White to off-white or light tan crystalline solid. | Similar halogenated anilines, such as 4-bromoaniline, are crystalline solids.[5] |

| Melting Point | Expected to be a solid with a relatively high melting point (>70 °C). | The high molecular weight and potential for intermolecular interactions (including hydrogen and halogen bonding) suggest a higher melting point than simpler anilines (e.g., 4-bromoaniline, m.p. 66-68 °C).[5] |

| Boiling Point | > 270 °C (Predicted) | High molecular weight and polarity suggest a high boiling point. Precise experimental data is unavailable. |

| Solubility | Low solubility in water. Soluble in organic solvents such as methanol, ethanol, acetone, and chlorinated solvents. | The hydrophobic nature of the halogenated aromatic ring dominates, leading to poor aqueous solubility. Polarity of the amine group allows for solubility in polar organic solvents.[5] |

Spectroscopic Profile: An Expert Analysis

In the absence of published spectra, a senior scientist must predict the expected analytical signals. This predictive analysis is crucial for reaction monitoring and structural confirmation.

¹H NMR Spectroscopy (Expected)

The ¹H NMR spectrum is predicted to be remarkably simple, providing a clear signature for the molecule.

-

Aromatic Protons (H-2, H-6): The two protons on the aromatic ring are chemically and magnetically equivalent due to the molecule's symmetry. They are expected to appear as a single peak (a singlet) , likely in the range of δ 7.0-7.5 ppm .

-

Amine Protons (-NH₂): The two amine protons will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent and concentration but can be expected in the range of δ 3.5-4.5 ppm .

¹³C NMR Spectroscopy (Expected)

The symmetry of the molecule simplifies the ¹³C NMR spectrum. Four distinct signals are expected for the aromatic carbons:

-

C4 (C-Br): This carbon will be significantly influenced by the bromine atom and is expected to appear around δ 115-120 ppm .

-

C3, C5 (C-Cl): These two equivalent carbons, bonded to chlorine, will be shifted downfield, likely in the δ 130-135 ppm range.

-

C2, C6 (C-H): These two equivalent carbons are expected to resonate around δ 125-130 ppm .

-

C1 (C-NH₂): The carbon bearing the amino group is typically shielded and will likely appear furthest upfield in the aromatic region, around δ 140-145 ppm .

Mass Spectrometry (Expected)

Mass spectrometry would provide the most definitive identification of this compound due to the unique isotopic patterns of bromine and chlorine.

-

Molecular Ion Peak (M⁺): The molecular weight is 240.91 Da. The mass spectrum will exhibit a complex and highly characteristic cluster of peaks for the molecular ion. This is due to the natural isotopic abundances of bromine (⁷⁹Br, ~50.7%; ⁸¹Br, ~49.3%) and chlorine (³⁵Cl, ~75.8%; ³⁷Cl, ~24.2%).

-

Isotopic Pattern: The combination of one bromine and two chlorine atoms will result in a distinctive pattern of peaks at M, M+2, M+4, and M+6, with predictable relative intensities. This pattern is a powerful diagnostic tool for confirming the presence and number of these specific halogens.

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will show characteristic peaks for the amine group and the aromatic ring.

-

N-H Stretching: Two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

-

C=C Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: This will be visible in the 1250-1350 cm⁻¹ range.

-

C-Cl and C-Br Stretching: Strong absorptions for carbon-halogen bonds will be present in the fingerprint region, typically below 800 cm⁻¹ .

Section 3: Experimental Protocol: Melting Point Determination

The melting point is a fundamental physical property used to assess the purity and identity of a crystalline solid. An impure compound will exhibit a depressed and broadened melting range. The following protocol describes a robust method for determining the melting point of a compound like this compound using a modern digital apparatus (e.g., a Mel-Temp).

Step-by-Step Methodology

-

Sample Preparation (The "Why"): The sample must be completely dry and finely powdered to ensure uniform heat transfer and efficient packing.[6] Moisture or residual solvent will act as an impurity, depressing and broadening the melting range.[6]

-

1.1: Place a small amount of the crystalline solid on a clean, dry watch glass.

-

1.2: Use a spatula or glass rod to crush the solid into a fine powder.

-

-

Capillary Tube Loading (The "Why"): Proper loading is crucial for an accurate reading. A sample that is too large will have a significant thermal gradient, leading to a broad melting range.[7]

-

2.1: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.[7]

-

2.2: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.

-

2.3: To ensure dense packing, drop the capillary tube, sealed-end down, through a long piece of glass tubing onto the benchtop. Repeat several times.[6]

-

-

Measurement (The "Why"): A two-stage heating process saves time while ensuring accuracy. A rapid initial scan finds the approximate range, while a slow, careful second measurement provides the precise value. The heating rate near the melting point must be slow (~1-2 °C per minute) to allow the system to reach thermal equilibrium.[7]

-

3.1 (Optional Rough Trial): If the melting point is unknown, place the loaded capillary in the apparatus and heat rapidly (10-20 °C/min) to determine an approximate melting range. Allow the apparatus to cool significantly before the next step.

-

3.2 (Accurate Measurement): Insert a fresh, properly loaded capillary tube into the apparatus.

-

3.3: Heat rapidly to about 20 °C below the expected or roughly determined melting point.[6]

-

3.4: Decrease the heating rate to 1-2 °C per minute.[7]

-

3.5: Record the temperature (T₁) at which the first droplet of liquid appears.

-

3.6: Continue heating slowly and record the temperature (T₂) at which the last crystal melts completely.

-

3.7: Report the result as a range: T₁ - T₂.

-

Workflow Diagram: Melting Point Determination

Caption: Workflow for accurate melting point determination.

Section 4: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. The following guidelines are based on the Safety Data Sheet (SDS) for 4-Bromo-3,5-dichlorobenzenamine.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[8]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes. Implement measures to prevent dust formation and electrostatic discharge.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials and foodstuffs.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[8]

-

Inhalation: Move the person to fresh air.[8]

-

Ingestion: Rinse mouth with water.[8]

-

In all cases of exposure, seek medical attention.

-

Section 5: Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and materials science. While comprehensive published data on its physical properties is limited, a thorough understanding of its chemical structure allows for reliable prediction of its spectroscopic signatures and physical behavior. Its most defining characteristic is the complex isotopic pattern in its mass spectrum, which serves as a definitive identifier. Adherence to rigorous experimental protocols and safety procedures is essential when working with this and similar polyhalogenated compounds to ensure both accurate scientific outcomes and personal safety.

References

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Mel-Temp Melting Point Apparatus. Retrieved from [Link]

-

University of Calgary, Department of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Loba Chemie. (2016, May 6). 4-BROMO ANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Supreme Science. (2014, September 18). Melting Point Determination - The Mel-Temp [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-3-chloroaniline. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Polyhalogenated compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Materials: Efficient and reusable graphene-γ-Fe2O3 magnetic nano-composite. Retrieved from [Link]

-

ResearchGate. (2025, August 10). The impact of aromatic ring count on compound developability--are too many aromatic rings a liability in drug design? [Request PDF]. Retrieved from [Link]

-

Science.gov. (n.d.). polyhalogenated aromatic compounds: Topics. Retrieved from [Link]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Retrieved from [Link]

-

Chem-Station. (n.d.). Aromatic Compounds: Understanding the Fragrant World of Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

ResearchGate. (2019, June 10). Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-3,5-difluoroaniline. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Polyhalogenated compound - Wikipedia [en.wikipedia.org]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 1940-29-0 [chemicalbook.com]

- 5. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to 4-Bromo-3,5-dichloroaniline: Structure, Bonding, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Anilines

In the landscape of modern medicinal chemistry and materials science, halogenated anilines stand as pivotal structural motifs. Their unique electronic properties and versatile reactivity make them indispensable building blocks in the synthesis of a vast array of functional molecules. Among these, 4-Bromo-3,5-dichloroaniline emerges as a compound of significant interest. Its trifunctional substitution pattern—a bromine atom flanked by two chlorine atoms on an aniline core—presents a nuanced interplay of electronic and steric effects. This guide, intended for the discerning researcher, offers a deep dive into the chemical intricacies of this compound, from its fundamental bonding characteristics to its practical application in complex molecular synthesis. By understanding the causality behind its reactivity, scientists can better leverage this molecule's potential in the rational design of novel therapeutics and advanced materials.

Molecular Structure and Conformation

The foundational step in comprehending the chemical behavior of this compound lies in a thorough analysis of its molecular architecture.

Core Structure

The molecule is built upon a benzene ring, to which an amino group (-NH₂), a bromine atom, and two chlorine atoms are covalently attached. The numbering of the substituents follows standard IUPAC nomenclature, with the amino group defining the first position. The bromine atom occupies the para-position (C4), while the two chlorine atoms are situated at the meta-positions (C3 and C5) relative to the amino group.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1940-29-0 | [1] |

| Molecular Formula | C₆H₄BrCl₂N | N/A |

| Molecular Weight | 240.91 g/mol | [2] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds[3] |

| Melting Point | Not reported, but expected to be in the range of similar compounds (e.g., 4-bromo-3-chloroaniline: 59-68 °C) | [4] |

graph "4-Bromo-3,5-dichloroaniline_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="-0.8,-2.25!", label="C"]; C4 [pos="0.8,-2.25!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="0,0!", label=""]; // Center for aromatic circle// Aromatic bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C1 [label=""];

// Substituents N [pos="0,3!", label="NH₂", fontcolor="#34A853"]; Cl1 [pos="-1.8,-3.75!", label="Cl", fontcolor="#EA4335"]; Br [pos="1.8,-3.75!", label="Br", fontcolor="#FBBC05"]; Cl2 [pos="2.3,-0.75!", label="Cl", fontcolor="#EA4335"]; H1 [pos="-2.3,-0.75!", label="H"];

// Bonds to substituents C1 -- N; C3 -- Cl1; C4 -- Br; C5 -- Cl2; C2 -- H1;

// Aromatic circle node [shape=circle, label="", fixedsize=true, width=1.2, pos="0,-0.5!"]; }

Caption: 2D chemical structure of this compound.

Chemical Bonding and Electronic Effects: A Deeper Look

The reactivity and spectroscopic properties of this compound are a direct consequence of the intricate electronic interplay between the amino group and the halogen substituents, transmitted through the aromatic π-system.

Inductive and Resonance Effects

-

Amino Group (-NH₂): The nitrogen atom of the amino group is more electronegative than carbon, exerting a weak electron-withdrawing inductive effect (-I). However, the lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, resulting in a strong electron-donating resonance effect (+R). The +R effect overwhelmingly dominates, making the amino group a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions.

-

Halogen Atoms (-Cl, -Br): Both chlorine and bromine are more electronegative than carbon, leading to a significant electron-withdrawing inductive effect (-I). Conversely, they possess lone pairs of electrons that can participate in resonance with the aromatic ring, exhibiting a weak electron-donating resonance effect (+R). For halogens, the -I effect is stronger than the +R effect, rendering them deactivating groups overall. However, the +R effect, although weaker, is sufficient to direct incoming electrophiles to the ortho and para positions.

Synergistic and Antagonistic Interactions

In this compound, the powerful +R effect of the amino group enriches the electron density of the aromatic ring, particularly at the ortho and para positions. However, the strong -I effects of the three halogen atoms significantly withdraw electron density from the ring, making it less nucleophilic than aniline itself. The two chlorine atoms at the meta positions (relative to the amino group) exert a strong deactivating influence, while the para-bromo substituent also contributes to this deactivation. This complex balance of electronic effects fine-tunes the molecule's reactivity, making it a unique substrate for further functionalization.

Caption: Interplay of electronic effects influencing the reactivity of the aromatic ring.

Spectroscopic Characterization: Elucidating the Structure

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons: The two chemically equivalent protons are located at the C2 and C6 positions (ortho to the amino group). These protons will appear as a singlet in the aromatic region, likely between δ 6.5 and 7.5 ppm. The electron-withdrawing effects of the halogens will shift this signal downfield compared to aniline.

-

Amino Protons: The two protons of the amino group will give rise to a broad singlet, typically in the range of δ 3.5-4.5 ppm. The exact chemical shift and broadness of this peak can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. Due to symmetry, four distinct carbon signals are expected.

-

C1 (ipso-carbon to -NH₂): This carbon will be significantly shielded by the amino group's +R effect and will appear upfield, likely in the range of 140-150 ppm.

-

C2 and C6: These carbons, adjacent to the amino group, will also be shielded and are expected to resonate between 115 and 125 ppm.

-

C3 and C5 (ipso-carbons to -Cl): The strong electronegativity of the chlorine atoms will deshield these carbons, with their signal appearing in the range of 130-140 ppm.

-

C4 (ipso-carbon to -Br): The carbon attached to the bromine atom is expected to be found in the region of 110-120 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

N-H Stretching: Two distinct sharp peaks in the region of 3300-3500 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-N Stretching: A moderate absorption band between 1250 and 1350 cm⁻¹ can be attributed to the C-N stretching vibration.

-

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Several peaks of variable intensity in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretching: Strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

C-Br Stretching: A strong band in the lower frequency region of the fingerprint, usually between 500 and 600 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine isotopes.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (240.91 g/mol ). The isotopic distribution will be complex due to the presence of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes, resulting in a cluster of peaks for the molecular ion.

-

Fragmentation: Common fragmentation pathways for anilines include the loss of HCN from the aromatic ring and cleavage of the C-N bond. The loss of halogen atoms may also be observed.

Synthesis and Reactivity: A Practical Approach

The synthesis of this compound can be strategically designed by leveraging the directing effects of the substituents on the aniline ring. A plausible and efficient synthetic route involves the direct bromination of 3,5-dichloroaniline.

Proposed Synthetic Protocol: Electrophilic Bromination of 3,5-Dichloroaniline

This protocol is adapted from established procedures for the bromination of substituted anilines using N-bromosuccinimide (NBS) as the brominating agent.[5][6][7]

Reaction Scheme:

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloroaniline (1.0 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion of the reaction, pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure crystalline product.

Causality Behind Experimental Choices:

-

Choice of Brominating Agent: N-bromosuccinimide is a mild and selective brominating agent, which is advantageous in preventing over-bromination and side reactions.

-

Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are often used to facilitate the dissolution of the reactants and promote the electrophilic substitution reaction.

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent potential oxidation of the aniline starting material.

Caption: Experimental workflow for the synthesis of this compound.

Key Reactions and Synthetic Utility

This compound is a versatile intermediate for a variety of chemical transformations, primarily leveraging the reactivity of the amino group and the bromine atom.

-

N-Functionalization: The amino group can readily undergo acylation, alkylation, and sulfonylation reactions, allowing for the introduction of diverse functional groups.

-

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for a wide range of Sandmeyer and related reactions to introduce functionalities such as -CN, -OH, -F, and -I.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position, enabling the construction of complex molecular scaffolds. The presence of the two electron-withdrawing chlorine atoms can influence the reactivity of the C-Br bond in these transformations.

Applications in Drug Development and Agrochemicals

Halogenated anilines are prominent precursors in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[8] While specific examples detailing the use of this compound are not widespread in publicly accessible literature, its structural features suggest its potential as a key building block in several areas:

-

Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif. The substituents on the aniline ring can be tailored to optimize potency and selectivity.

-

Antimicrobial and Antifungal Agents: The presence of multiple halogen atoms can enhance the antimicrobial and antifungal properties of organic molecules.

-

Herbicides and Pesticides: Many commercial herbicides and pesticides are derived from substituted anilines. The specific substitution pattern of this compound could be exploited to develop new crop protection agents.[9][10]

The strategic placement of the bromine atom allows for late-stage diversification of drug candidates through cross-coupling reactions, a powerful strategy in modern drug discovery.

Safety, Handling, and Storage

As with all halogenated anilines, this compound should be handled with appropriate safety precautions.

-

Hazards: This compound is expected to be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[9][11] It is also likely to be toxic to aquatic life.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[9]

-

Handling: Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound represents a fascinating and synthetically valuable molecule at the crossroads of academic research and industrial application. Its unique electronic and structural features, governed by the interplay of a powerful electron-donating amino group and three deactivating halogen substituents, provide a versatile platform for the construction of complex molecular architectures. A thorough understanding of its chemical bonding, reactivity, and spectroscopic properties is paramount for its effective utilization. This guide has provided a comprehensive overview of these aspects, offering both theoretical insights and practical guidance for the synthesis and handling of this important chemical intermediate. As the quest for novel pharmaceuticals and advanced materials continues, the strategic application of polysubstituted anilines like this compound will undoubtedly play an increasingly vital role.

References

-

PubChem. (n.d.). 4-Bromo-3-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. Retrieved from [Link]

-

Loba Chemie. (2016, May 6). 4-BROMO ANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%. Retrieved from [Link]

- Bartoli, S., et al. (2009). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Synthesis, 2009(8), 1305-1308.

-

NIST. (n.d.). 4-Bromo-3-chloroaniline. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4,5-dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Retrieved from [Link]

-

Chegg. (2020, April 14). Solved Assignment.Mass Spec.pdf 1/3 1) Below is the mass. Retrieved from [Link]

- Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.

- Google Patents. (n.d.). Process for the preparation of 2,6-dichloro-4-bromoanilides.

-

ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]

-

NIST. (n.d.). 4-Bromo-2,6-dichloroaniline. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromoaniline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Quick Company. (n.d.). Process For Preparation Of 3, 5 Dichloroaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN103102276A - Method for preparing 3,5-dichloroaniline.

- Google Patents. (n.d.). EP0046859A1 - Process for the preparation of 1-bromo-3,5-dichlorobenzene.

-

NIST. (n.d.). Benzenamine, 4-bromo-. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | 1940-29-0 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 4. 4-Bromo-3-chloroaniline, 96% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lookchem.com [lookchem.com]

- 7. 4-BROMO-3-CHLORO-5-(TRIFLUOROMETHYL)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Bromo-3-chloroaniline [webbook.nist.gov]

- 9. echemi.com [echemi.com]

- 10. rsc.org [rsc.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 4-Bromo-3,5-dichloroaniline (CAS 1940-29-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3,5-dichloroaniline is a halogenated aromatic amine that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom and two chlorine atoms on the aniline core, offers distinct reactivity profiles that are of significant interest in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, detailed analytical methodologies, and a discussion of its reactivity and potential applications, particularly in the context of medicinal chemistry.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₆H₄BrCl₂N and a molecular weight of 240.91 g/mol .[1] Its structure is characterized by an aniline ring substituted with a bromine atom at the 4-position and chlorine atoms at the 3- and 5-positions.

| Property | Value | Source |

| CAS Number | 1940-29-0 | [1] |

| Molecular Formula | C₆H₄BrCl₂N | [1] |

| Molecular Weight | 240.91 g/mol | [1] |

| Purity | Typically ≥97% | [2] |

Synthesis of this compound

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: In a round-bottom flask, dissolve 3,5-dichloroaniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in DMF. Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Analytical Characterization

While specific spectral data for this compound is not widely published, we can predict the expected spectroscopic features based on its structure and data from closely related analogues such as 4-bromo-3-chloroaniline, 4-bromo-2-chloroaniline, and 4-bromo-2,6-dichloroaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the symmetry of the molecule. A singlet for the two equivalent aromatic protons (H-2 and H-6) would be anticipated in the range of δ 7.0-7.5 ppm. A broad singlet corresponding to the amino (-NH₂) protons would also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would show four distinct signals for the aromatic carbons. The carbon bearing the amino group (C-1) would appear in the range of δ 140-150 ppm. The carbons bearing the chlorine atoms (C-3 and C-5) would be downfield, likely in the δ 130-140 ppm range. The carbon with the bromine atom (C-4) would be shifted upfield relative to the other halogenated carbons, and the carbons at the 2 and 6 positions would also show a distinct signal.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by N-H stretching vibrations of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹. C-N stretching vibrations are expected around 1250-1350 cm⁻¹. The aromatic C-H stretching will be observed just above 3000 cm⁻¹, and C=C stretching vibrations of the benzene ring will be in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations will be found in the fingerprint region, below 1000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents and the presence of the amino group, which can be further functionalized.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position is the most likely site for oxidative addition in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This is due to the weaker C-Br bond compared to the C-Cl bond. The chlorine atoms, being ortho to the amino group, are more sterically hindered and less reactive.

-

Suzuki-Miyaura Coupling: This reaction would allow for the formation of a new carbon-carbon bond at the 4-position, enabling the synthesis of biaryl compounds. The electron-withdrawing nature of the chlorine atoms may enhance the rate of oxidative addition.

-

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction can be used to introduce a variety of amines at the 4-position, leading to the synthesis of more complex diarylamines or related structures.

Reactivity of the Amino Group

The amino group can undergo a range of transformations, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions, providing further avenues for molecular diversification.

Application as a Kinase Inhibitor Scaffold

Substituted anilines are a common feature in many kinase inhibitors, where the aniline nitrogen often forms a key hydrogen bond with the hinge region of the kinase active site. The this compound scaffold can be envisioned as a starting point for the synthesis of novel kinase inhibitors. The bromine atom can be functionalized via cross-coupling reactions to introduce moieties that can occupy hydrophobic pockets in the ATP-binding site, while the chlorine atoms can modulate the physicochemical properties of the molecule, such as pKa and lipophilicity.

Illustrative Reaction Scheme: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its distinct pattern of halogenation provides opportunities for selective functionalization, particularly through palladium-catalyzed cross-coupling reactions at the C-Br bond. While detailed synthetic and analytical data are not extensively published, this guide provides a solid foundation for its synthesis, characterization, and application, particularly for researchers and scientists in the fields of medicinal chemistry and drug development. The potential to utilize this scaffold for the creation of novel kinase inhibitors and other biologically active molecules makes it a compound of significant interest for further investigation.

References

-

Capot Chemical. 1940-29-0 | this compound. [Link]

Sources

A-Z Guide to Spectroscopic Analysis of 4-Bromo-3,5-dichloroaniline

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 4-Bromo-3,5-dichloroaniline (CAS No. 1940-29-0). Designed for researchers and professionals in drug development and chemical synthesis, this document offers an in-depth, predictive interpretation of the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between the molecular structure and its spectral output, providing a robust framework for the unequivocal identification and characterization of this halogenated aromatic amine. Methodologies for data acquisition are detailed, and all predictive data is supported by established spectroscopic principles and comparisons with analogous structures.

Introduction and Physicochemical Profile

This compound is a polyhalogenated aromatic amine. Its structural complexity and the presence of multiple reactive sites make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. The precise characterization of such molecules is paramount to ensuring the purity, efficacy, and safety of the final products. Spectroscopic methods provide the necessary tools for this rigorous analysis.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1940-29-0 | [1][2] |

| Molecular Formula | C₆H₄BrCl₂N | [1][2] |

| Molecular Weight | 240.91 g/mol | [1] |

| Appearance | Predicted: White to off-white crystalline solid | N/A |

| Purity | ≥ 95-97% (Commercially available) | [2][3] |

Molecular Structure and Symmetry Analysis

To accurately predict and interpret spectroscopic data, a foundational understanding of the molecule's structure and symmetry is essential. This compound possesses a C₂ᵥ symmetry axis passing through the C1-N and C4-Br bonds. This symmetry renders the two aromatic protons (H-2 and H-6) chemically and magnetically equivalent. Likewise, the two chlorine-bearing carbons (C-3 and C-5) are equivalent. This structural equivalence is a critical factor that simplifies the resulting NMR spectra.

Caption: Correlation between molecular protons and predicted ¹H NMR signals.

4.2. ¹³C NMR Spectroscopy: Carbon Skeleton Mapping

Predicted ¹³C NMR Spectrum

The C₂ᵥ symmetry results in four distinct carbon signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are predicted based on additive effects of the substituents on the benzene ring. [4][5]

| Predicted δ (ppm) | Assignment | Interpretation |

|---|---|---|

| ~145 | C1 | The carbon atom bonded to the electron-donating amino group (C-N) is expected to be significantly deshielded. |

| ~130 | C3, C5 | The two equivalent carbons bonded to chlorine (C-Cl) are deshielded by the electronegative halogen. |

| ~120 | C2, C6 | The two equivalent carbons bonded to hydrogen (C-H) are the most shielded of the aromatic carbons. |

| ~115 | C4 | The carbon atom bonded to bromine (C-Br) is shielded relative to the C-Cl carbons, a phenomenon known as the "heavy atom effect". [5]|

Mass Spectrometry (MS): Molecular Weight and Isotopic Fingerprinting

5.1. Rationale and Experimental Approach

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) creates a highly characteristic and complex isotopic pattern for the molecular ion (M⁺). This pattern is a powerful confirmation of the elemental composition.

Protocol: Electron Ionization (EI) Mass Spectrum Acquisition

-

Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe, and vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: Ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.

5.2. Predicted Mass Spectrum and Isotopic Pattern

The key feature in the mass spectrum will be the molecular ion cluster. The exact mass is calculated using the most abundant isotopes (⁷⁹Br, ³⁵Cl). The isotopic abundances are approximately: ⁷⁹Br (50.7%), ⁸¹Br (49.3%); ³⁵Cl (75.8%), ³⁷Cl (24.2%). [6]This leads to a complex pattern of peaks separated by 2 Da.

Predicted Molecular Ion Isotopic Cluster

| m/z | Isotopic Composition | Predicted Relative Abundance (%) |

| 239 | C₆H₄(⁷⁹Br)(³⁵Cl)₂N | ~100 |

| 241 | C₆H₄(⁸¹Br)(³⁵Cl)₂N + C₆H₄(⁷⁹Br)(³⁵Cl)(³⁷Cl)N | ~163 |

| 243 | C₆H₄(⁸¹Br)(³⁵Cl)(³⁷Cl)N + C₆H₄(⁷⁹Br)(³⁷Cl)₂N | ~74 |

| 245 | C₆H₄(⁸¹Br)(³⁷Cl)₂N | ~12 |

This unique 100:163:74:12 pattern is an unambiguous fingerprint for a molecule containing one bromine and two chlorine atoms. [7][8]

Caption: Predicted relative abundances for the molecular ion cluster.

Safety and Handling

This compound should be handled with appropriate care in a well-ventilated area or chemical fume hood. [4]Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS). [4]

Conclusion

The combination of IR, NMR, and mass spectrometry provides a complete and self-validating system for the structural elucidation of this compound. IR spectroscopy confirms the presence of the primary aromatic amine functional group. ¹H and ¹³C NMR spectroscopy reveal the symmetry of the molecule and the specific electronic environments of the hydrogen and carbon atoms. Finally, high-resolution mass spectrometry confirms the molecular formula and provides a definitive elemental composition through its characteristic isotopic signature. This multi-faceted spectroscopic approach ensures the authoritative identification required for research and quality control in the chemical and pharmaceutical industries.

References

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

-

Wiley. (n.d.). Spectrometric Identification of Organic Compounds, 8th Edition. Retrieved from [Link]

- Google Books. (n.d.). Spectrometric Identification of Organic Compounds, 7th Edition.

- Google Books. (n.d.). SPECTROMETRIC IDENTIFICATION OF ORGANIC COMPOUNDS, 6TH ED.

-

Awesome Books. (n.d.). Spectrometric Identification of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

JoVE. (2024). Video: IR Frequency Region: X–H Stretching. Retrieved from [Link]

-

eBay. (n.d.). Spectrometric Identification of Organic Compounds by Silverstein. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

YouTube. (2024). Interpreting H-NMR Spectra Aromatic Molecule. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]

-

NIST. (2015). Chlorine - Bromine Combination Isotope Intensities. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

-

PMC. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloroaniline. Retrieved from [Link]

-

Capot Chemical. (n.d.). 1940-29-0 | this compound. Retrieved from [Link]

-

Synthonix, Inc. (n.d.). 1940-29-0 | this compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4,5-dichloroaniline. Retrieved from [Link]

Sources

- 1. 1940-29-0 | this compound - Capot Chemical [capotchem.com]

- 2. Synthonix, Inc > 1940-29-0 | this compound [synthonix.com]

- 3. halochem.com [halochem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Chlorine - Bromine Combination Isotope Intensities | NIST [nist.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-3,5-dichloroaniline

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the structure and dynamics of molecules. For researchers and professionals in drug development and materials science, a thorough understanding of NMR spectral data is critical for compound identification, purity assessment, and structural elucidation. This guide offers a detailed exploration of the ¹H NMR spectrum of 4-Bromo-3,5-dichloroaniline, a polysubstituted aromatic amine. Due to the absence of a publicly available experimental spectrum, this document will provide a comprehensive prediction and interpretation based on foundational NMR principles and data from structurally related analogs. This approach not only elucidates the expected spectral features of the target molecule but also serves as a pedagogical tool for interpreting complex aromatic spectra.

Molecular Structure and Symmetry Considerations

The structure of this compound features a benzene ring with four substituents: an amino (-NH₂) group, a bromine atom, and two chlorine atoms.

Structure:

A critical first step in predicting an NMR spectrum is to assess the molecule's symmetry. In this compound, a plane of symmetry runs through the C-N and C-Br bonds. This symmetry renders the two protons on the aromatic ring chemically and magnetically equivalent. Consequently, we anticipate a single signal for these aromatic protons in the ¹H NMR spectrum. The two protons on the amino group are also equivalent to each other.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is expected to exhibit two main signals: one arising from the aromatic protons and another from the amine protons.

Aromatic Protons (Ar-H)

-

Chemical Shift (δ): The chemical shift of aromatic protons is influenced by the electronic effects of the substituents on the ring. Protons on a simple benzene ring resonate at approximately 7.3 ppm[1][2]. Substituents can either shield (shift to a lower ppm, upfield) or deshield (shift to a higher ppm, downfield) the neighboring protons.

-

Amino Group (-NH₂): The amino group is a strong electron-donating group through resonance, which increases electron density at the ortho and para positions, causing shielding[3][4][5].

-

Halogens (-Cl, -Br): Halogens are electron-withdrawing through induction but electron-donating through resonance. For protons, the inductive effect is generally dominant, leading to deshielding[6]. In this molecule, the two aromatic protons are ortho to a chlorine atom and meta to the other chlorine and the bromine atom.

Considering the combined effects, the two equivalent aromatic protons are expected to appear as a singlet. To estimate the chemical shift, we can use empirical substituent effect calculations or compare with similar compounds. For instance, in 3,5-dichloroaniline, the aromatic protons appear at specific chemical shifts that can serve as a baseline[7]. Given the deshielding nature of the halogens, the signal for the aromatic protons in this compound is predicted to be in the downfield region, likely between 7.0 and 7.5 ppm .

-

-

Multiplicity: Due to their chemical equivalence, the two aromatic protons will not split each other. Therefore, the signal is predicted to be a singlet .

-

Integration: The integral of this signal will correspond to 2H .

Amine Protons (-NH₂)

-

Chemical Shift (δ): The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad. For anilines, the -NH₂ protons typically resonate in the range of 3.5 to 5.0 ppm . In the case of 4-bromoaniline, the amine protons show a broad singlet around 3.65 ppm[8].

-

Multiplicity: The protons of the -NH₂ group typically appear as a broad singlet. Coupling to the aromatic protons is not usually observed due to rapid proton exchange.

-

Integration: The integral of this signal will correspond to 2H .

Summary of Predicted ¹H NMR Data

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons (Ar-H) | 7.0 - 7.5 | Singlet | 2H |

| Amine Protons (-NH₂) | 3.5 - 5.0 | Broad Singlet | 2H |

Advanced NMR Techniques for Structural Confirmation

While the ¹H NMR spectrum provides initial valuable information, a comprehensive structural elucidation would benefit from two-dimensional (2D) NMR experiments.

-

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. In the case of this compound, a COSY spectrum would not show any cross-peaks in the aromatic region, confirming the absence of vicinal or meta coupling between the two equivalent aromatic protons[9][10][11][12][13].

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a correlation between the aromatic proton signal and the corresponding carbon signal in the ¹³C NMR spectrum, definitively assigning the protonated aromatic carbon[14][15][16][17][18].

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. An HMBC spectrum would be particularly useful here. For example, the aromatic protons would show correlations to the quaternary carbons (those bearing the substituents), helping to assign the carbon signals and confirm the overall connectivity of the molecule[14][15][16][17][18].

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the steps for preparing a sample of this compound and acquiring its ¹H NMR spectrum.

Materials and Equipment

-

This compound (solid)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

Pasteur pipette with a cotton or glass wool plug

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. The choice of solvent is critical; the compound must be sufficiently soluble, and the residual solvent peak should not overlap with signals of interest.

-

Dissolution: Gently vortex the vial to ensure complete dissolution of the solid.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition Workflow

The following diagram illustrates the key stages of acquiring the NMR data.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of this compound. Based on fundamental principles of chemical shift theory and substituent effects, the spectrum is expected to be relatively simple, showing a singlet for the two equivalent aromatic protons and a broad singlet for the amine protons. The inclusion of a standardized experimental protocol and a discussion of advanced 2D NMR techniques offers a comprehensive resource for researchers. While this guide is predictive, it establishes a solid framework for the interpretation of the experimental spectrum once it becomes available, underscoring the power of NMR spectroscopy in modern chemical analysis.

References

-

CEITEC. (n.d.). COSY (COrrelation SPectroscopY). CF NMR. Retrieved from [Link]

-

Magritek. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Two-dimensional nuclear magnetic resonance spectroscopy. In Wikipedia. Retrieved from [Link]

-

Columbia University. (n.d.). COSY. NMR Core Facility. Retrieved from [Link]

-

Epistemeo. (2012, January 9). Introduction to COSY NMR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(7), 877-881. [Link]

-

SpectraBase. (n.d.). 4-Bromoaniline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromoaniline. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Wisconsin-Madison. (2020, September 16). HSQC and HMBC for Topspin. Retrieved from [Link]

-

ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]

-

All Things Science. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

-

St. Olaf College. (n.d.). 1H NMR Aromatic Chemical Shift Calculator. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dichloroaniline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichloroaniline. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 2,6-dichloro-. Retrieved from [Link]

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 5. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 3,5-Dichloroaniline(626-43-7) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. nmr.ceitec.cz [nmr.ceitec.cz]

- 10. nmr.oxinst.com [nmr.oxinst.com]

- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. youtube.com [youtube.com]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. emerypharma.com [emerypharma.com]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Bromo-3,5-dichloroaniline

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Bromo-3,5-dichloroaniline. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document moves beyond a simple listing of predicted values to explain the underlying principles governing the chemical shifts in this polysubstituted aromatic system.

Introduction: The Significance of ¹³C NMR in Structural Analysis

¹³C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, providing crucial information about bonding, hybridization, and the influence of neighboring functional groups. In the case of this compound, the interplay of an electron-donating amino group and electron-withdrawing halogens on the aromatic ring creates a distinct pattern of chemical shifts that, when correctly interpreted, unequivocally confirms the compound's structure.

Theoretical Framework: Substituent Effects on Aromatic ¹³C Chemical Shifts

The ¹³C NMR spectrum of a substituted benzene ring is governed by the electronic effects of its substituents. These effects can be broadly categorized as inductive effects and resonance (or mesomeric) effects.

-

Inductive Effects: These are transmitted through the sigma bonds and are related to the electronegativity of the substituent. Highly electronegative atoms like chlorine and bromine withdraw electron density from the directly attached carbon (the ipso-carbon) and, to a lesser extent, from adjacent carbons, causing a deshielding effect (a downfield shift to higher ppm values).

-

Resonance Effects: These are transmitted through the pi-electron system of the aromatic ring. The amino group (-NH₂) is a strong resonance electron-donating group, increasing electron density at the ortho and para positions. This increased electron density leads to a shielding effect (an upfield shift to lower ppm values) at these carbons. Halogens, while inductively withdrawing, are weak resonance donors.

In this compound, these effects are combined, and their net impact on each carbon atom determines its final chemical shift.

Predicted ¹³C NMR Chemical Shifts for this compound

The structure and numbering of this compound are as follows:

Caption: Structure and numbering of this compound.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C1 | ~145 | Attached to the electron-donating amino group, which typically shifts the ipso-carbon downfield. |

| C2/C6 | ~116 | Ortho to the amino group, experiencing a strong shielding effect. Also meta to the halogens, with a minor deshielding influence. The symmetry of the molecule makes these carbons chemically equivalent. |

| C3/C5 | ~134 | Directly bonded to electronegative chlorine atoms, leading to a significant deshielding (downfield shift). Also meta to the amino group, so they do not experience its strong shielding resonance effect. The symmetry of the molecule makes these carbons chemically equivalent. |

| C4 | ~112 | Attached to the bromine atom. While halogens are deshielding, the carbon at the para position to the strongly electron-donating amino group experiences a significant shielding effect, moving it upfield. |

Note: These are estimated values. The actual experimental values may vary depending on the solvent and concentration.

Experimental Protocol for ¹³C NMR Spectroscopy

To obtain a high-quality ¹³C NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

1. Sample Preparation:

-

Analyte: Weigh approximately 20-50 mg of this compound. The compound should be of high purity to avoid signals from impurities.

-

Solvent: Choose a deuterated solvent that readily dissolves the analyte. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for anilines.[5][6] CDCl₃ is often preferred for its volatility and relatively simple solvent signal.

-

Procedure: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution.

-

Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

The following workflow outlines the key steps for setting up the NMR experiment.

Caption: Standard workflow for NMR data acquisition.

-

Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

-

Experiment: A standard proton-decoupled ¹³C experiment (zgpg30 or similar pulse program).

-

Spectral Width: Set a spectral width of approximately 200-250 ppm to ensure all carbon signals are captured.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons, which can have longer relaxation times.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will likely be necessary to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

3. Data Processing and Analysis:

-

Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if necessary) and peak picking.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent signal (e.g., CDCl₃ at 77.16 ppm).[7]

Interpretation of the Expected Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, consistent with the molecule's symmetry.

-

C1 (quaternary): This signal is expected to be of lower intensity due to the absence of a directly attached proton and potentially a longer relaxation time.

-

C2/C6 (methine): This signal should be more intense and will appear as a single peak representing two equivalent carbons.

-

C3/C5 (quaternary): This signal, representing two equivalent carbons bonded to chlorine, will likely be of lower intensity.

-

C4 (quaternary): This signal for the carbon bonded to bromine will also be of lower intensity.

The relative positions of these four signals in the aromatic region (typically 100-150 ppm) will provide a unique fingerprint for this compound, allowing for its unambiguous identification.

Conclusion

The ¹³C NMR spectrum of this compound is a powerful analytical tool for its structural verification. By understanding the interplay of inductive and resonance effects of the amino and halogen substituents, one can confidently predict and interpret the chemical shifts of the four unique carbon environments in the molecule. The experimental protocol outlined in this guide provides a robust framework for obtaining a high-quality spectrum, enabling researchers to confirm the identity and purity of this compound with a high degree of certainty.

References

-

Dabrowski, J., et al. (1984). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Journal für praktische Chemie, 326(5), 811-822. [Link]

-

Sathiyanarayanan, K., et al. (2006). The ¹³C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. [Link]

-

Al-Hadedi, A. A. M. (2021). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. ResearchGate. [Link]

-

Bagno, A., et al. (2006). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 110(35), 10475–10481. [Link]

-

Yoshida, M., Minato, H., & Kobayashi, M. (1976). ¹³C-NMR SPECTRA OF N-BENZYLIDENEANILINES. EVIDENCE FOR DELOCALIZATION OF N-LONE-PAIR ELECTRONS TO ANILINE BENZENE RING. Chemistry Letters, 5(10), 1097-1100. [Link]

-

Salam, N., et al. (2013). Supplementary Materials Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. The Royal Society of Chemistry. [Link]

-

Sharma, V., et al. (2015). New Journal of Chemistry Supporting Information. New Journal of Chemistry. [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). HMDB. Retrieved from [Link]

-

Tantillo, D. J., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391). HMDB. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University Department of Chemistry. Retrieved from [Link]

-

Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Willett, J. C. (2021). Effects of Halogen Bonding on ¹³C NMR Shifts of Various Tolan Species. eGrove, University of Mississippi. [Link]

-

Compound Interest. (2015). A guide to ¹³C NMR chemical shift values. Compound Interest. [Link]

-

Helmy, R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 640–650. [Link]

-

Hoffmeister, H., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 35(10), 1545–1550. [Link]

Sources

The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Bromo-3,5-dichloroaniline

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-bromo-3,5-dichloroaniline, a compound of interest in pharmaceutical and chemical synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fragmentation pathways of this tri-halogenated aniline under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The principles and methodologies detailed herein serve as a robust framework for the structural characterization of halogenated aromatic compounds.

Introduction: The Significance of Halogenated Anilines and Mass Spectrometry

Halogenated anilines are a critical class of chemical intermediates used in the synthesis of a wide array of industrial and pharmaceutical compounds. Their structural integrity and purity are paramount, necessitating precise and reliable analytical techniques for their characterization. Mass spectrometry stands as a cornerstone analytical tool, offering unparalleled sensitivity and structural information based on the mass-to-charge ratio (m/z) of ionized molecules and their fragments. Understanding the fragmentation patterns of compounds like this compound is not merely an academic exercise; it is a vital component of quality control, metabolite identification, and impurity profiling in drug development and chemical manufacturing.

This guide will delve into the nuanced fragmentation behavior of this compound, with a particular focus on the predictable yet complex interplay of its bromine and chlorine substituents.

The Isotopic Signature: A Halogenated Compound's Telltale Heart

A foundational aspect of interpreting the mass spectrum of a halogenated compound is the recognition of its unique isotopic pattern. The presence of bromine and chlorine, with their distinct natural isotopic abundances, creates a characteristic multi-peak signature for the molecular ion and any fragment retaining these halogens.

-

Chlorine: Possesses two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), in an approximate 3:1 ratio.[1][2]

-

Bromine: Has two major isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), in an approximate 1:1 ratio.[1][2]

For this compound (C₆H₄BrCl₂N), the molecular ion will manifest as a cluster of peaks due to the various combinations of these isotopes. The most abundant peaks in this cluster will be for the ions containing ⁷⁹Br³⁵Cl₂ (M), ⁸¹Br³⁵Cl₂ and ⁷⁹Br³⁵Cl³⁷Cl (M+2), ⁸¹Br³⁵Cl³⁷Cl and ⁷⁹Br³⁷Cl₂ (M+4), and ⁸¹Br³⁷Cl₂ (M+6). The relative intensities of these peaks provide a high-confidence confirmation of the elemental composition.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound (C₆H₄BrCl₂N)

| Isotopic Composition | m/z (Monoisotopic) | Relative Abundance (%) |

| C₆H₄⁷⁹Br³⁵Cl₂N | 239 | 100.0 |

| C₆H₄⁸¹Br³⁵Cl₂N / C₆H₄⁷⁹Br³⁵Cl³⁷ClN | 241 | 163.7 |

| C₆H₄⁸¹Br³⁵Cl³⁷ClN / C₆H₄⁷⁹Br³⁷Cl₂N | 243 | 79.7 |

| C₆H₄⁸¹Br³⁷Cl₂N | 245 | 12.9 |

Electron Ionization (EI) Mass Spectrometry: Unraveling the Core Structure